N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C22H21FN2O3S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.12569187 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Probes
One significant application of compounds similar to N1-(2,4-dimethylphenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-phenylglycinamide is in the development of fluorescent molecular probes. Studies have shown that compounds with a "push-pull" electron transfer system, incorporating elements like sulfonyl groups, exhibit strong solvent-dependent fluorescence. This characteristic is valuable for creating ultrasensitive fluorescent probes to investigate various biological events and processes (Diwu et al., 1997).
Fuel Cell Applications
Compounds with sulfonyl groups and fluorophenyl units have been explored in the synthesis of materials for fuel-cell applications. For example, sulfonated poly(arylene ether sulfone)s block copolymers, incorporating fluorenyl groups, demonstrate promising properties like high proton conductivity and mechanical strength, making them suitable for use in fuel cells (Bae et al., 2009).
Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions represents another application. Such compounds offer precise control over cation functionality and are important for developing stable polymer electrolytes (Kim et al., 2011).
Synthesis of Novel Fluoropolymers
Another research direction involves the synthesis of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units. These polymers, derived from materials like 4,4′-sulfonyl-bis(trifluorovinyloxy)biphenyl, exhibit excellent thermal stability and solubility in conventional solvents (Huang et al., 2005).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-8-13-21(17(2)14-16)24-22(26)15-25(19-6-4-3-5-7-19)29(27,28)20-11-9-18(23)10-12-20/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAISDOGTVJIHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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